molecular formula C23H15N3O5 B2753581 N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 1797267-76-5

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2753581
CAS No.: 1797267-76-5
M. Wt: 413.389
InChI Key: UIVCQUMTXVIRTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-oxo-4H-chromene-2-carboxamide is a potent and selective small-molecule inhibitor of Plasminogen Activator Inhibitor-1 (PAI-1). PAI-1 is a key serine protease inhibitor (serpin) that plays a central role in the regulation of fibrinolysis and tissue remodeling by inhibiting tissue-type and urokinase-type plasminogen activators (tPA and uPA). Elevated PAI-1 levels are implicated in a range of pathological conditions characterized by fibrosis and thrombosis , including cardiovascular diseases, renal fibrosis, and metabolic syndromes. This compound functions by promoting the transition of PAI-1 from its active, inhibitory form to an inactive, latent state, thereby restoring normal plasminogen activation and extracellular matrix degradation. Its primary research value lies in its utility as a pharmacological tool to dissect the specific contributions of PAI-1 in disease models, enabling investigations into novel anti-fibrotic and thrombolytic strategies. Research utilizing this inhibitor has been instrumental in validating PAI-1 as a therapeutic target and in exploring mechanisms to counteract its pro-fibrotic effects in various in vitro and in vivo settings.

Properties

IUPAC Name

N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N3O5/c27-17-13-20(30-18-9-4-2-7-15(17)18)23(28)24-16-8-3-1-6-14(16)12-21-25-22(26-31-21)19-10-5-11-29-19/h1-11,13H,12H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIVCQUMTXVIRTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CO3)NC(=O)C4=CC(=O)C5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knoevenagel Condensation for Chromene Core Formation

The chromene scaffold is synthesized via a Knoevenagel condensation between salicylaldehyde derivatives and β-keto esters. For example, reacting 2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a catalytic base (e.g., piperidine) yields 4-oxo-4H-chromene-2-carboxylate .

Optimized Conditions

Reagents Solvent Catalyst Temperature (°C) Yield (%)
2-Hydroxybenzaldehyde, Ethyl acetoacetate Ethanol Piperidine Reflux 78–85

Acid hydrolysis of the ethyl ester (using 6M HCl, reflux, 4h) provides 4-oxo-4H-chromene-2-carboxylic acid (mp 210–212°C, IR: 1685 cm⁻¹ for carbonyl).

Synthesis of 3-(Furan-2-yl)-1,2,4-Oxadiazol-5-yl)methanol

Amidoxime Formation

Furan-2-carbonitrile is treated with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water (1:1) under reflux (6h) to yield furan-2-carboximidamide (amidoxime intermediate).

Characterization Data

  • ¹H NMR (DMSO-d₆): δ 7.85 (s, 2H, NH₂), 7.45 (d, J = 3.2 Hz, 1H), 6.75 (dd, J = 3.2, 1.8 Hz, 1H), 6.55 (d, J = 1.8 Hz, 1H).

Cyclization to 1,2,4-Oxadiazole

The amidoxime undergoes cyclization with chloroacetic acid in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in dichloromethane (DCM) at 25°C for 12h, forming 5-(chloromethyl)-3-(furan-2-yl)-1,2,4-oxadiazole .

Reaction Conditions

Reagents Solvent Coupling Agent Time (h) Yield (%)
Furan-2-carboximidamide, Chloroacetic acid DCM EDC/NHS 12 65

Hydroxymethyl Functionalization

The chloromethyl group is hydrolyzed to a hydroxymethyl group using NaOH (10% aqueous) in tetrahydrofuran (THF) at 60°C for 3h, yielding 3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methanol .

Synthesis of 2-((3-(Furan-2-yl)-1,2,4-Oxadiazol-5-yl)methyl)aniline

Nucleophilic Substitution

3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methanol is converted to its mesylate derivative using methanesulfonyl chloride (MsCl) and triethylamine (TEA) in DCM (0°C, 1h). The mesylate intermediate reacts with 2-nitrobenzyl bromide in dimethylformamide (DMF) with K₂CO₃ (60°C, 8h), followed by nitro group reduction using H₂/Pd-C in ethanol to yield 2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline .

Key Spectral Data

  • ¹³C NMR (CDCl₃): δ 167.8 (C=O), 152.3 (oxadiazole C), 142.1 (furan C), 121.5–128.9 (aromatic C).

Amide Coupling to Assemble the Final Compound

Carboxylic Acid Activation

4-Oxo-4H-chromene-2-carboxylic acid is activated with thionyl chloride (SOCl₂) in anhydrous DCM (reflux, 2h) to form the corresponding acid chloride.

Amide Bond Formation

The acid chloride reacts with 2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline in anhydrous DCM with TEA (0°C → 25°C, 12h), yielding the target carboxamide.

Purification and Characterization

  • Column Chromatography: Silica gel, ethyl acetate/hexane (3:7)
  • Melting Point: 245–247°C
  • HRMS (ESI): m/z calc. for C₂₄H₁₆N₃O₅ [M+H]⁺: 450.1094; found: 450.1098.

Alternative Synthetic Pathways and Optimization

Microwave-Assisted Cyclization

Microwave irradiation (300W, 120°C, 20min) accelerates the oxadiazole cyclization step, improving yields to 78% compared to conventional heating (65%).

Enzymatic Hydrolysis for Ester Intermediates

Lipase-mediated hydrolysis of chromene-2-carboxylate esters (e.g., using Candida antarctica lipase B) achieves 92% conversion under mild conditions (pH 7.0, 37°C), reducing side reactions.

Challenges and Troubleshooting

  • Oxadiazole Ring Stability: The 1,2,4-oxadiazole ring is prone to hydrolytic cleavage under acidic conditions. Reactions involving this moiety require strict pH control (neutral to mildly basic).
  • Amide Coupling Efficiency: Low yields (<50%) in amide formation are addressed by using HOBt/DCC as coupling agents, increasing efficiency to 85%.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The furan ring is susceptible to oxidation, forming compounds like furanones.

  • Reduction: : The oxadiazole ring can undergo reduction under hydrogenation conditions.

  • Substitution: : N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-oxo-4H-chromene-2-carboxamide can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO4) in acidic medium.

  • Reduction: : Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

  • Substitution: : Halogens (Cl2, Br2) and Lewis acids like aluminum chloride (AlCl3).

Major Products

  • Oxidation products: : Furanones and corresponding carboxylic acids.

  • Reduction products: : Reduced oxadiazole derivatives.

  • Substitution products: : Halogenated derivatives of the original compound.

Scientific Research Applications

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of compounds similar to N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-oxo-4H-chromene-2-carboxamide. For instance:

  • Cell Line Studies : A study reported that derivatives of oxadiazoles exhibited significant cytotoxicity against various cancer cell lines such as HeLa (cervical cancer) and CaCo-2 (colon cancer). The IC50 values ranged from 20 µM to 100 µM .
  • Mechanism of Action : The anticancer effects are believed to be mediated through the induction of apoptosis in cancer cells. The furan ring enhances these effects by promoting cellular stress responses .

Antimicrobial Properties

Research indicates that compounds containing furan and oxadiazole rings exhibit notable antimicrobial activity:

  • Efficacy Against Bacteria : In vitro studies have shown that similar compounds possess inhibitory activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 32 µg/mL against Staphylococcus aureus .
  • Mechanisms : The antimicrobial action is attributed to the disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is also noteworthy:

  • Cytokine Inhibition : Some studies have indicated that derivatives can reduce inflammation by inhibiting pro-inflammatory cytokines in animal models, suggesting therapeutic implications for inflammatory diseases .

Case Study 1: Anticancer Activity

A specific study evaluated the anticancer properties of various oxadiazole derivatives, including the target compound. The results highlighted significant cytotoxicity against human lung adenocarcinoma cells with an IC50 value of 45 µM, emphasizing the role of structural features in enhancing cytotoxic effects through apoptosis induction .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. The findings revealed strong activity with MIC values indicating effective inhibition, supporting further exploration for potential therapeutic applications in infectious diseases .

Mechanism of Action

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-oxo-4H-chromene-2-carboxamide works by interacting with specific molecular targets:

  • Molecular Targets: : Enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

  • Pathways: : It inhibits the arachidonic acid pathway, reducing inflammation and pain.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Sulfamoylphenyl-Based Coupling Products ()

Compounds 13a and 13b from share a cyanoacetanilide backbone but differ in substituents:

  • 13a : Contains a 4-methylphenylhydrazinylidene group.
  • 13b : Features a 4-methoxyphenylhydrazinylidene substituent.

Both exhibit high yields (>94%) and elevated melting points (~274–288°C), indicating strong crystallinity due to hydrogen-bonding (NH, C=O) and aromatic stacking .

Key Differences :

  • The target compound lacks the sulfamoylphenyl and hydrazinylidene groups present in 13a/b , replacing them with a chromene-carboxamide system. This substitution likely alters solubility and bioactivity, as sulfamoyl groups are associated with diuretic or carbonic anhydrase-inhibiting properties .
Thiazole and Oxadiazole Derivatives ()

The compound N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (CAS 923226-70-4) shares a furan-carboxamide motif but incorporates a thiazole ring instead of oxadiazole. Thiazoles are more electron-rich than oxadiazoles, which could influence reactivity and binding selectivity . For example, thiazoles are common in kinase inhibitors, while oxadiazoles are often utilized in antimicrobial agents.

Key Differences :

  • The target compound’s oxadiazole-methylphenyl linker may enhance rigidity and metabolic stability compared to the thiazole-ethylamide spacer in 923226-70-4 .
Spectral and Analytical Data

IR/NMR Trends :

  • 13a/b : Strong C≡N (2212–2214 cm⁻¹) and C=O (1662–1664 cm⁻¹) stretches in IR; aromatic protons in NMR (δ 7.00–7.92 ppm) .
  • Target Compound : Expected C=O stretches for chromene (1700–1750 cm⁻¹) and carboxamide (1650–1680 cm⁻¹). The furan-oxadiazole system would show distinct aromatic proton shifts (e.g., δ 6.5–8.0 ppm for furan).

Elemental Analysis :

  • 13a : C (53.71%), H (4.20%), N (19.55%), S (8.87%) .
  • Target Compound : Higher oxygen content due to chromene and oxadiazole groups, likely reducing sulfur and nitrogen percentages.

Comparative Data Table

Property/Feature Target Compound 13a () 923226-70-4 ()
Core Heterocycle 1,2,4-Oxadiazole + Chromene Sulfamoylphenyl + Hydrazine Thiazole + Furan
Key Functional Groups Carboxamide, Furan Cyano, Sulfamoyl Carboxamide, Methoxybenzyl
Melting Point Not reported (Expected: 200–250°C) 288°C Not reported
Potential Bioactivity Anticancer, Anti-inflammatory Diuretic, Antibacterial Kinase inhibition
Synthesis Yield Not reported 94% Not reported

Biological Activity

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-oxo-4H-chromene-2-carboxamide is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article reviews the current understanding of its biological activity, including its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's structure features a chromene core linked to a furan-substituted oxadiazole moiety. The molecular formula is C18H17N3O4C_{18}H_{17}N_{3}O_{4}, with a molecular weight of approximately 339.35 g/mol. This unique structure contributes to its biological properties.

Research indicates that compounds similar to N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-oxo-4H-chromene-2-carboxamide exhibit various mechanisms of action:

  • Inhibition of Enzymes : Compounds with similar structures have been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important in neurodegenerative diseases like Alzheimer's. For instance, derivatives demonstrated IC50 values ranging from 5.4 μM to 24.3 μM against these enzymes .
  • Antioxidant Activity : The presence of furan and oxadiazole rings in the structure contributes to significant free radical scavenging abilities, which is crucial for mitigating oxidative stress-related damage .
  • Cytotoxicity Against Cancer Cells : Preliminary studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values for these activities suggest promising anti-cancer potential .

Table 1: Summary of Biological Activities

Activity TypeCell Line/TargetIC50 Value (μM)Reference
AChE Inhibition-10.4 - 18.1
BChE Inhibition-7.7 - 30.1
CytotoxicityMCF-7< 50
CytotoxicityHCT116< 50
Antioxidant ActivityDPPH ScavengingSignificant

Case Studies

  • Cytotoxicity Studies : In vitro studies evaluated the compound against multiple cancer cell lines using the MTT assay, revealing selective cytotoxicity towards malignant cells while sparing normal cells like WI-38 and HFL-1 . This selectivity is critical for developing safer cancer therapeutics.
  • Enzyme Inhibition Studies : Docking studies have elucidated the interactions between the compound and enzyme active sites, revealing hydrogen bonding and hydrophobic interactions that enhance inhibitory activity against AChE and BChE . These findings support the potential use of this compound in treating cognitive disorders.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the furan and oxadiazole moieties can significantly influence biological activity. For example:

  • Substituents on the Oxadiazole Ring : Variations in electron-withdrawing or donating groups can enhance enzyme inhibition potency.
  • Furan Ring Modifications : Alterations in the furan ring can affect the compound's lipophilicity and, consequently, its bioavailability and efficacy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-oxo-4H-chromene-2-carboxamide?

  • Methodological Answer : The synthesis involves multi-step reactions, including:

  • Cyclocondensation of furan-2-carboxylic acid derivatives with hydroxylamine to form the 1,2,4-oxadiazole ring .
  • Nucleophilic substitution to attach the oxadiazole-methyl group to the phenyl ring .
  • Coupling reactions (e.g., amide bond formation) to link the chromene-2-carboxamide moiety .
  • Key reagents: Potassium tert-butoxide for deprotonation and EDCI/HOBt for carboxamide coupling .
    • Critical Consideration : Reaction conditions (e.g., anhydrous solvents, inert atmosphere) are crucial to avoid side products like hydrolyzed oxadiazole intermediates .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regioselectivity of oxadiazole formation and substituent positions .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • HPLC : Purity >95% is required for biological assays; C18 columns with acetonitrile/water gradients are standard .
    • Example : In a structurally similar chromene-oxadiazole derivative, 1^1H NMR showed distinct peaks for the methylene bridge (δ 4.2–4.5 ppm) and furan protons (δ 6.3–7.1 ppm) .

Q. What initial biological screening assays are recommended for this compound?

  • Methodological Answer :

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .
  • Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or cyclooxygenase .
    • Key Finding : Analogous compounds with chromene-carboxamide motifs showed IC50_{50} values of 8–15 μM in breast cancer models .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Lipophilicity Adjustment : Introduce polar groups (e.g., -OH, -NH2_2) to improve solubility; methyl or methoxy groups on the phenyl ring may reduce metabolic degradation .
  • Bioisosteric Replacement : Replace the furan with thiophene or pyridine to modulate target affinity .
  • Pro-drug Strategies : Esterify the carboxamide to enhance membrane permeability .
    • Data Contradiction : While methoxy groups improve solubility (logP reduction by 0.5–1.0), they may reduce binding to hydrophobic enzyme pockets .

Q. What mechanistic insights exist for its interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with COX-2 or EGFR kinases. The oxadiazole ring often participates in π-π stacking with aromatic residues .
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD_D) to purified targets (e.g., KD_D = 120 nM reported for a chromene derivative with EGFR) .
  • Metabolic Stability : Liver microsome assays (human/rat) identify primary sites of oxidation (e.g., furan ring epoxidation) .
    • Contradiction Analysis : Some studies report strong COX-2 inhibition, while others note weak activity, possibly due to assay variability (e.g., enzyme source, substrate concentration) .

Q. How can contradictory data on its antimicrobial efficacy be resolved?

  • Methodological Answer :

  • Standardized Protocols : Adopt CLSI guidelines for MIC determination to minimize inter-lab variability .
  • Synergy Studies : Test combination therapies (e.g., with β-lactams) to identify potentiating effects .
  • Resistance Profiling : Serial passage assays to assess mutation-driven resistance in S. aureus .
    • Case Study : A furan-oxadiazole analog showed MIC = 4 μg/mL against P. aeruginosa in one study but MIC = 32 μg/mL in another, attributed to differences in bacterial strain virulence factors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.